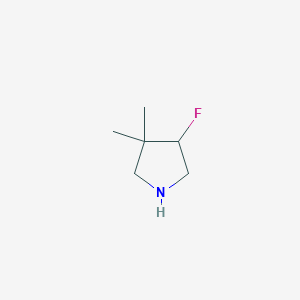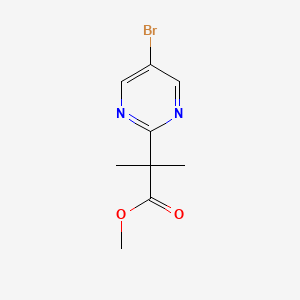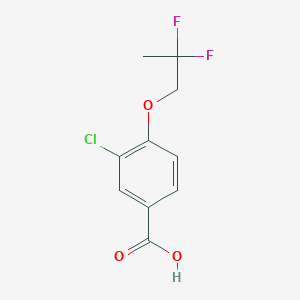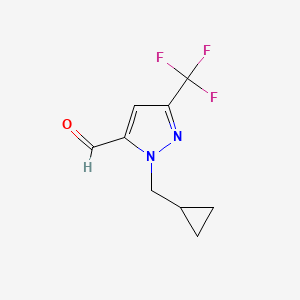
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CPMTFP) is an important organic compound in the field of organic chemistry. It is a five-membered heterocyclic compound containing a pyrazole ring, a cyclopropylmethyl group, and a trifluoromethyl group. CPMTFP has received considerable attention due to its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis Techniques : Research has explored the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, highlighting the use of microwave-assisted treatment under Sonogashira-type cross-coupling conditions. This method involves the transformation of intermediate compounds through a multicomponent procedure, demonstrating the compound's relevance in facilitating the synthesis of complex heterocyclic structures (Palka et al., 2014).
Heterocyclic Compound Synthesis : Another study focused on the design, synthesis, and characterization of 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial activities. The synthesis involved a Vilsmeier–Haack formylation approach, indicating the utility of pyrazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).
Novel Pyrazole Derivatives : The creation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent showcases the versatility of pyrazole derivatives in synthetic organic chemistry. The compounds' structures were confirmed through various spectroscopic methods (Hu et al., 2010).
Applications in Medicinal Chemistry and Material Science
Antimicrobial Activity : A study on the synthesis of a new series of pyrazole derivatives highlighted their screening for in vitro antibacterial, antifungal, and antioxidant activities. Some compounds exhibited broad-spectrum antimicrobial and moderate to good antioxidant activities, suggesting their potential as lead compounds for drug development (Prasath et al., 2015).
Fluorescent Dyes and Sensing Applications : Research into the cyclization of pyrazole-carbaldehydes to produce compounds with a rigid pyrazoolympicene backbone revealed their bright fluorescence in solution and potential as sensors in strongly acidic environments. This indicates the application of such compounds in the development of fluorescent dyes and sensors (Wrona-Piotrowicz et al., 2022).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-3-7(5-15)14(13-8)4-6-1-2-6/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWLEUAZPMFNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


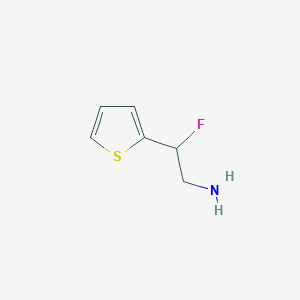
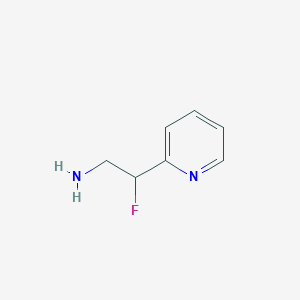

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1472490.png)




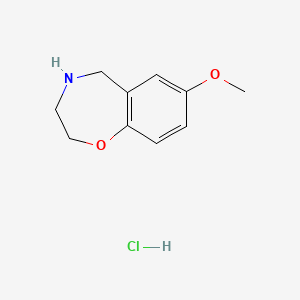
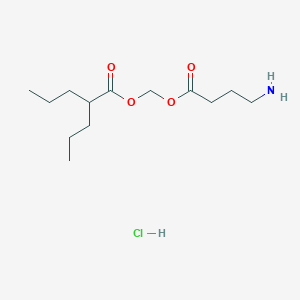
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)
